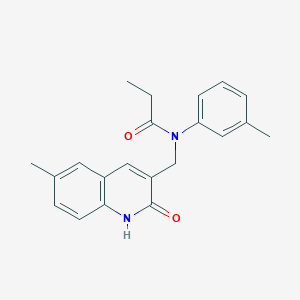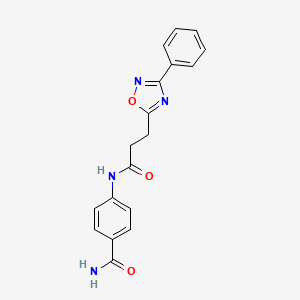
3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for similar compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol and diamine operates at mild reaction temperatures .Molecular Structure Analysis
The structure of similar compounds like 1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment .Chemical Reactions Analysis
Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Mécanisme D'action
The mechanism of action of 3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but it is believed to involve the formation of a complex between this compound and the metal ion. This complex is thought to be responsible for the increase in fluorescence intensity observed upon metal ion binding.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in vitro and in vivo. However, its effects on biochemical and physiological processes are still being studied. Some studies have suggested that this compound may have antioxidant properties and could potentially be used to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its high selectivity for metal ions, which makes it a valuable tool for studying metal ion homeostasis. Additionally, this compound is relatively easy to synthesize and has minimal toxicity, making it a safe and cost-effective option for scientific research. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One area of interest is the development of new fluorescent probes based on the this compound scaffold for detecting other metal ions. Additionally, this compound could potentially be modified to improve its solubility in water and increase its effectiveness as a research tool. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in disease research.
Méthodes De Synthèse
The synthesis of 3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 4-ethoxybenzohydrazide with 2-methyl-8-nitroquinoline-3-carboxylic acid, followed by cyclization using phosphorous oxychloride and triethylamine. The resulting compound is then treated with hydrazine hydrate and sodium hydroxide to yield this compound.
Applications De Recherche Scientifique
3-(5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is as a fluorescent probe for detecting metal ions such as copper and zinc. This compound has been shown to selectively bind to these metal ions, resulting in a significant increase in fluorescence intensity. This property makes this compound a valuable tool for studying metal ion homeostasis in biological systems.
Propriétés
IUPAC Name |
3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-24-14-9-7-12(8-10-14)19-21-17(22-25-19)15-11-13-5-3-4-6-16(13)20-18(15)23/h3-11H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHDJOJYMQGHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698954.png)

![3-(3-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698965.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)

![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)